molecular formula C16H14BrN3O3S B11551711 2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11551711
M. Wt: 408.3 g/mol
InChI Key: APAKQMMDLOGDRN-GIJQJNRQSA-N
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Description

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of bromine, sulfur, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:

    Formation of the hydrazide: This step involves the reaction of acetic acid hydrazide with 2-bromobenzyl chloride in the presence of a base such as sodium hydroxide.

    Thioether formation: The resulting hydrazide is then reacted with a thiol compound to form the thioether linkage.

    Condensation reaction: Finally, the compound undergoes a condensation reaction with 4-nitrobenzaldehyde to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The bromine and sulfur atoms can also participate in various biochemical pathways, leading to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-IODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-{[3-(2-METHYLPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H14BrN3O3S

Molecular Weight

408.3 g/mol

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrN3O3S/c17-15-4-2-1-3-13(15)10-24-11-16(21)19-18-9-12-5-7-14(8-6-12)20(22)23/h1-9H,10-11H2,(H,19,21)/b18-9+

InChI Key

APAKQMMDLOGDRN-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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